Tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidines are five-membered heterocyclic compounds containing one nitrogen atom in the ring. This specific compound has gained attention due to its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents.
The compound's structure includes a tert-butyl group, a hydroxymethyl group, and a propyl chain attached to the pyrrolidine ring, which contributes to its unique properties and reactivity.
This compound can be synthesized through various chemical pathways, often involving the manipulation of pyrrolidine derivatives. The classification of this compound falls under organic chemistry, specifically within the subcategories of heterocyclic compounds and carboxylic acid derivatives.
The synthesis of tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate can be achieved through several methods:
The synthesis process often involves multiple steps, including protection-deprotection strategies to ensure selective functionalization at specific sites on the pyrrolidine ring. The use of stereospecific starting materials is crucial to avoid racemic mixtures and enhance yield purity.
The molecular formula for this compound is , and it exhibits chirality at the 2R and 4R positions due to its stereocenters.
Tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate can participate in various chemical reactions:
The reactivity of this compound is influenced by the steric hindrance introduced by the tert-butyl group, which affects its electrophilic nature and reactivity towards nucleophiles.
Studies suggest that pyrrolidine derivatives may modulate neurotransmitter release or act as inhibitors for certain enzymes involved in metabolic pathways.
Tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate has potential scientific applications including:
This compound exemplifies the versatility of pyrrolidine derivatives in both synthetic organic chemistry and potential therapeutic applications.
The pyrrolidine ring represents a privileged structural motif in medicinal chemistry due to its versatility in drug design, conformational constraints, and ability to modulate pharmacokinetic properties. Chiral, disubstituted pyrrolidines—particularly those with defined stereocenters like the (2R,4R) configuration—enable precise three-dimensional interactions with biological targets. The compound tert-butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate exemplifies this strategic design. Its tert-butoxycarbonyl (Boc) protecting group enhances synthetic manipulability, while the hydroxymethyl and propyl substituents at C2 and C4 provide vectors for functionalization and hydrophobic interactions. This scaffold’s significance is amplified by its presence in nucleoside analogs and enzyme inhibitors, where stereochemistry dictates binding affinity and selectivity [1] [6].
The (2R,4R) stereochemistry in pyrrolidine derivatives critically influences their bioactivity through three key mechanisms:
Stereospecific Target Engagement: The spatial orientation of C2 and C4 substituents determines complementarity with asymmetric binding pockets. For instance, in nucleoside phosphorylase inhibitors, the (2R,4R) configuration enables optimal hydrogen bonding with catalytic residues, while alternative stereoisomers exhibit reduced affinity. The C2 hydroxymethyl group in this configuration often serves as a hydrogen bond donor, while the C4 propyl moiety occupies a hydrophobic cleft [6].
Conformational Rigidity: The trans relationship between C2 and C4 substituents in (2R,4R) systems minimizes ring puckering, locking the molecule into bioactive conformations. This rigidity enhances binding entropy compared to flexible analogs. Computational studies of similar Boc-protected pyrrolidines (e.g., tert-butyl (2R,4R)-4-ethoxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate; CAS 1610033-14-1) reveal low-energy conformers ideal for protein docking [1].
Synthetic Versatility: The Boc group facilitates orthogonal protection strategies. As demonstrated in tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 170491-63-1), the Boc group can be selectively deprotected under mild acidic conditions, enabling C2 hydroxymethyl derivatization into esters, carbamates, or halomethyl groups without epimerization [2] [6].
Table 1: Comparative Analysis of Key Pyrrolidine Derivatives
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| tert-Butyl (2R,4R)-4-ethoxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 1610033-14-1 | C₁₂H₂₃NO₄ | 245.32 | Ethoxy at C4; (2R,4R) stereochemistry |
| tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | 170491-63-1 | C₁₀H₁₉NO₃ | 201.26 | Unsubstituted C4; achiral at C4 |
| (2R,6S)-tert-Butyl 2-(hydroxymethyl)-6-methylpiperidine-1-carboxylate | 168610-12-6 | C₁₂H₂₃NO₃ | 229.32 | Piperidine analog; (2R,6S) stereochemistry |
Pyrrolidine-based compounds have advanced antibiotic design through two evolutionary phases:
Early Nucleoside Analogs (Pre-2000s): Initial pyrrolidine nucleosides like 9-deazaadenine derivatives exhibited moderate antimicrobial activity but suffered from metabolic instability. The introduction of N-Boc protection—as seen in compounds like tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CID 23125669)—marked a turning point by enhancing membrane permeability and resisting enzymatic degradation. This allowed sustained intracellular concentrations in Gram-positive pathogens [5] [6].
Modern Enzyme-Targeted Inhibitors (Post-2010s): The discovery that (2R,4R)-configured pyrrolidines inhibit nucleoside phosphorylases revolutionized scaffold optimization. Patent ES2391043T3 details synthetic routes to derivatives like (2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate (CID 89689919). These compounds exploit the C4 alkyl chain (e.g., propyl) for hydrophobic pocket binding in bacterial purine nucleoside phosphorylases, disrupting nucleotide salvage pathways. The propyl variant specifically extends into a lipophilic subpocket inaccessible to shorter chains (e.g., methyl or ethyl), yielding 10-fold potency gains [3] [6].
Table 2: Historical Milestones in Pyrrolidine-Based Antibiotic Scaffolds
| Era | Key Innovation | Impact on Antibiotic Design |
|---|---|---|
| 1980s–1990s | Unprotected pyrrolidine nucleosides | Limited metabolic stability; rapid clearance |
| Late 1990s | Introduction of Boc protection | Enhanced cellular uptake and plasma stability |
| 2010s | C4 alkyl optimization (e.g., propyl) in (2R,4R) systems | Improved target affinity against bacterial phosphorylases |
| Present | Hybrid scaffolds (e.g., thiazole-pyrrolidine conjugates) | Broader spectrum against drug-resistant strains |
The current trajectory focuses on hybrid molecules like thiazole-pyrrolidine conjugates (e.g., CID 89689919), where the pyrrolidine core acts as a rigid linker positioning aromatic pharmacophores for DNA intercalation or enzyme inhibition. The C4 propyl group in tert-butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate represents an optimal balance of lipophilicity (logP ≈ 2.5) and metabolic stability, addressing historical limitations of early analogs [3] [6].
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5